

Spectroscopic Characterization of 3-(4-Chlorophenyl)propan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: **3-(4-Chlorophenyl)propan-1-amine**

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Introduction

3-(4-Chlorophenyl)propan-1-amine is a primary amine derivative of chlorobenzene with significant interest in medicinal chemistry and drug development as a potential intermediate or scaffold for synthesizing more complex therapeutic agents. Its structural features, a substituted aromatic ring coupled to a flexible propyl amine chain, give rise to a unique physicochemical profile that can be comprehensively elucidated through a combination of modern spectroscopic techniques. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(4-Chlorophenyl)propan-1-amine**. The interpretation of this data is grounded in fundamental spectroscopic principles and draws upon comparative data from analogous structures to provide a robust characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound for identification, purity assessment, and further molecular design.

Chemical Structure and Overview

The molecular structure of **3-(4-Chlorophenyl)propan-1-amine** is foundational to understanding its spectroscopic signature. The molecule consists of a para-substituted chlorophenyl group attached to a three-carbon aliphatic chain, terminating in a primary amine group.

Molecular Formula: C₉H₁₂CIN[\[1\]](#)

Molecular Weight: 169.65 g/mol [\[1\]](#)

IUPAC Name: **3-(4-chlorophenyl)propan-1-amine**[\[1\]](#)

The presence of a stereocenter is absent in this molecule. The key structural components that will be probed by the spectroscopic methods discussed are:

- The para-substituted aromatic ring.
- The propyl chain and its distinct methylene (-CH₂-) groups.
- The terminal primary amine (-NH₂) group.

Caption: Chemical Structure of **3-(4-Chlorophenyl)propan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-(4-Chlorophenyl)propan-1-amine**, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of **3-(4-Chlorophenyl)propan-1-amine** (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). The data would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.25	Doublet	2H	Ar-H (ortho to Cl)
~ 7.15	Doublet	2H	Ar-H (ortho to propyl)
~ 2.70	Triplet	2H	-CH ₂ - (benzylic)
~ 2.65	Triplet	2H	-CH ₂ -NH ₂
~ 1.80	Quintet	2H	-CH ₂ - (middle)
~ 1.30 (variable)	Singlet (broad)	2H	-NH ₂

Interpretation and Rationale:

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system for a para-substituted benzene ring. The two doublets around 7.25 and 7.15 ppm are assigned to the aromatic protons. The protons ortho to the electron-withdrawing chlorine atom are expected to be slightly deshielded and appear downfield compared to the protons ortho to the alkyl substituent.[\[2\]](#)

The aliphatic region will display signals for the three methylene groups of the propyl chain. The benzylic protons, being adjacent to the aromatic ring, will be the most deshielded of the three and are predicted to appear as a triplet around 2.70 ppm. The methylene group attached to the amine will also be deshielded due to the electronegativity of the nitrogen atom and is expected as a triplet around 2.65 ppm. The central methylene group will be the most shielded of the three and is predicted to appear as a quintet (or multiplet) around 1.80 ppm, being coupled to the two adjacent methylene groups. The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on concentration and solvent due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. The same sample solution would be used. A proton-decoupled

spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~ 140	Ar-C (quaternary, C-propyl)
~ 131	Ar-C (quaternary, C-Cl)
~ 130	Ar-CH (ortho to propyl)
~ 128	Ar-CH (ortho to Cl)
~ 42	-CH ₂ -NH ₂
~ 35	-CH ₂ - (benzylic)
~ 33	-CH ₂ - (middle)

Interpretation and Rationale:

The aromatic region will show four distinct signals due to the symmetry of the para-substituted ring. The two quaternary carbons, one bearing the propyl group and the other the chlorine atom, will have distinct chemical shifts. The carbon attached to the chlorine will be deshielded due to the electronegativity of the chlorine. The two sets of equivalent aromatic CH carbons will also have distinct signals. The aliphatic region will show three signals corresponding to the three methylene carbons of the propyl chain. The carbon attached to the nitrogen will be the most deshielded of the three.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **3-(4-Chlorophenyl)propan-1-amine**, a thin film can be prepared between

two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, the spectrum can be recorded in a suitable solvent that does not have interfering absorptions in the regions of interest.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, Broad	N-H stretching (primary amine)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Strong	Aliphatic C-H stretching
~ 1600	Medium	N-H bending (scissoring)
1500-1400	Medium-Strong	Aromatic C=C stretching
~ 820	Strong	para-substituted C-H out-of-plane bending
~ 1100	Medium	C-N stretching

Interpretation and Rationale:

The most characteristic feature in the IR spectrum of a primary amine is the N-H stretching absorption, which typically appears as a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region.^[3] The presence of two peaks is due to the symmetric and asymmetric stretching modes of the -NH₂ group. The N-H bending vibration is expected around 1600 cm⁻¹. Strong absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the propyl chain. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The para-substitution pattern on the benzene ring gives rise to a strong out-of-plane C-H bending absorption in the 850-800 cm⁻¹ region.^{[4][5]} The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol:

A mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data:

m/z	Interpretation
169/171	Molecular ion $[M]^+$ and $[M+2]^+$ (due to $^{35}\text{Cl}/^{37}\text{Cl}$)
140	$[\text{M} - \text{NH}_2]^+$
111/113	$[\text{Cl}-\text{C}_6\text{H}_4-\text{CH}_2]^+$ (chlorotropylium ion)
30	$[\text{CH}_2=\text{NH}_2]^+$ (base peak)

Interpretation and Rationale:

The mass spectrum will exhibit a molecular ion peak at m/z 169, corresponding to the molecular weight of the compound with the ^{35}Cl isotope. A smaller peak at m/z 171, with an intensity of approximately one-third of the m/z 169 peak, will also be observed due to the natural abundance of the ^{37}Cl isotope. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of primary amines is dominated by alpha-cleavage, which is the cleavage of the bond between the carbon atom bearing the amine group and the adjacent carbon atom.^[6] For **3-(4-Chlorophenyl)propan-1-amine**, this would involve the cleavage of the C1-C2 bond of the propyl chain, leading to the formation of a resonance-stabilized iminium ion, $[\text{CH}_2=\text{NH}_2]^+$, at m/z 30. This fragment is often the base peak in the mass spectrum of primary amines.^{[8][9]}

Another likely fragmentation pathway involves the benzylic cleavage, which would result in the formation of a chlorotropylium ion at m/z 111/113. The loss of the amino group as a neutral radical would give a fragment at m/z 140.

Caption: Predicted major fragmentation pathways for **3-(4-Chlorophenyl)propan-1-amine** in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **3-(4-Chlorophenyl)propan-1-amine**. The predicted spectroscopic data, based on established principles and comparative analysis, offers a detailed roadmap for the identification and structural verification of this compound. The ^1H and ^{13}C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for scientists working with this molecule, enabling confident structural assignment and facilitating its use in further research and development endeavors.

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